molecular formula C10H11NO3 B555310 (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 128502-56-7

(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B555310
CAS No.: 128502-56-7
M. Wt: 193,2 g/mole
InChI Key: HIKCRLDSCSWXML-VIFPVBQESA-N
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Description

(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193,2 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biological Activity and Physiological Role :

    • Neurological Effects : This compound and its derivatives exhibit effects on the locomotor activity of mice and are detected in the brain after administration, suggesting a potential physiological role (Nakagawa et al., 1996).
  • Chemical Synthesis and Modification :

    • Synthesis Challenges : Coupling to this compound can be difficult, but specific methods using 1-hydroxy-7-azabenzotriazole and other agents have been effective in overcoming these challenges (Bozsó et al., 2000).
    • Improved Synthesis Methods : An improved synthesis method using a modified Pictet-Spengler reaction has been developed, yielding high purity products starting from D-tyrosine (Liu et al., 2008).
  • Pharmaceutical Applications :

    • Drug Development : This compound has been incorporated in the synthesis of novel peroxisome proliferator-activated receptor (PPAR) gamma agonists, showing potential as an efficacious and safe drug for diabetes (Azukizawa et al., 2008).
  • Biochemical Research :

    • Alkaloid Biosynthesis : Studies indicate that this compound is unlikely to be an intermediate in the biosynthesis of isoquinolines en route to morphine, but might be involved in other biochemical pathways in mammals (Brossi, 1991).
  • Antioxidant Properties :

    • Antioxidant Activity : Derivatives of this compound have demonstrated high antioxidant properties, indicating potential applications in combating oxidative stress (Kawashima et al., 1979).

Mechanism of Action

Mode of Action

The mode of action involves inhibiting folic acid synthesis. Specifically:

Action Environment

Environmental factors, such as pH and co-administered drugs, may influence the compound’s efficacy and stability

Biochemical Analysis

Biochemical Properties

L-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid plays a crucial role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. One of the notable interactions is with histone deacetylases (HDACs), where L-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid acts as a potential inhibitor . This interaction is significant as HDACs are involved in the regulation of gene expression through the removal of acetyl groups from histone proteins, thereby influencing chromatin structure and gene transcription.

Cellular Effects

L-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory effect on HDACs can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Additionally, this compound may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of L-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its binding interactions with biomolecules. As an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins . This inhibition results in an open chromatin structure, facilitating the transcription of genes that are otherwise repressed. Furthermore, this compound may also interact with other proteins and enzymes, influencing their activity and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to sustained inhibition of HDACs, resulting in persistent changes in gene expression and cellular behavior . Additionally, the degradation products of this compound may also have biological activity, further contributing to its temporal effects.

Dosage Effects in Animal Models

The effects of L-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced gene expression and improved cellular function. At higher doses, it may cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.

Metabolic Pathways

L-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For example, it may be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolic pathways can influence the overall activity and efficacy of the compound in biological systems.

Transport and Distribution

The transport and distribution of L-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding the transport mechanisms is essential for elucidating the pharmacokinetics and pharmacodynamics of this compound.

Subcellular Localization

L-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its interaction with target biomolecules and its overall biological effects.

Properties

IUPAC Name

(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-8-2-1-6-4-9(10(13)14)11-5-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKCRLDSCSWXML-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C=CC(=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=C1C=CC(=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128502-56-7
Record name 128502-56-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 2
(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 5
(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 6
(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.